5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Properties
IUPAC Name |
5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7,10H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJVONZNSBNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)N)N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:
- Electrochemical Behavior: S1-TP, S2-TP, and S3-TP exhibit distinct redox potentials (e.g., S1-TP: Ep = −0.85 V vs. Ag/AgCl) due to electron-withdrawing groups like chloromethyl, influencing drug metabolism .
- Antimalarial Activity : 5-Methyl-7-N'-(diethylpentane-1,4-diamine) derivatives showed poor activity against Plasmodium falciparum (IC₅₀ > 10 μM), contrasting with chloroquine .
Energetic Materials Comparison
| Compound | Substituents (Positions) | Detonation Velocity (m/s) | Sensitivity (IS, J) | Reference |
|---|---|---|---|---|
| B | 5-Methyl, 2-nitro, 7-trifluoromethyl | 8,200 | 4.5 | |
| C | 5,7-Dimethyl, 2-nitro | 7,900 | 5.2 |
The methyl and phenyl groups in the target compound reduce detonation performance compared to nitro derivatives but improve thermal stability .
Biological Activity
5-Methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a triazole ring fused to a pyrimidine structure, characterized by the presence of a methyl group and a phenyl group. The synthesis typically involves cyclization reactions with hydrazine derivatives and subsequent modifications to introduce the necessary substituents.
Synthetic Route
- Formation of Triazole Ring : Cyclization with hydrazine derivatives.
- Formation of Pyrimidine Ring : Reaction with formamide or its derivatives.
- Substituent Introduction : Nucleophilic substitution reactions involving halogenated precursors.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against influenza A virus. A study demonstrated that modifications to the compound could disrupt the PA-PB1 interaction within the viral polymerase complex, inhibiting viral replication effectively in vitro .
Anticancer Properties
The compound has shown potential as an anticancer agent by targeting specific enzymes involved in cancer cell proliferation. Its ability to inhibit cyclin-dependent kinases (CDKs) has been highlighted in various studies, suggesting a mechanism through which it may impede tumor growth.
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, 5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibits anti-inflammatory properties. In vitro assays have indicated that it can significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Viral Polymerase : Disruption of protein-protein interactions essential for viral replication.
- Cyclin-dependent Kinase Inhibition : Interference with cell cycle regulation leading to reduced cancer cell proliferation.
- COX-2 Inhibition : Reduction in inflammatory mediators through suppression of cyclooxygenase enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antiviral | Disruption of PA-PB1 interaction | |
| Anticancer | Inhibition of CDKs | |
| Anti-inflammatory | COX-2 inhibition |
Notable Research Findings
- Antiviral Efficacy : A study reported that specific derivatives inhibited viral replication in MDCK cells infected with the influenza A virus .
- Cancer Cell Studies : Investigations into the anticancer properties revealed significant reductions in cell viability in various cancer cell lines when treated with the compound .
- Inflammation Models : In vivo models demonstrated reduced inflammation markers upon administration of the compound in carrageenan-induced paw edema tests .
Q & A
Basic Research Question
- Storage : Keep in airtight containers under inert atmosphere (argon) at room temperature, protected from light to prevent photodegradation .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .
- Waste disposal : Neutralize acidic/basic residues before incineration to avoid environmental release .
How can researchers validate the compound’s role in enzyme inhibition mechanisms?
Advanced Research Question
- Kinetic assays : Measure IC50 values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., dihydroorotate dehydrogenase) to visualize binding modes .
- Mutagenesis studies : Engineer enzyme active-site mutants to confirm critical residue interactions .
What methodologies are used to assess metabolic stability in preclinical studies?
Advanced Research Question
- Liver microsomes : Incubate the compound with human or rodent microsomes, monitoring parent compound depletion via LC-MS/MS .
- CYP inhibition assays : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates to identify metabolic liabilities .
- Plasma stability : Assess degradation in plasma (37°C, 1–24 h) to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
